Ethyl 2-amino-2-(3,4-difluorophenyl)acetate

Physicochemical characterization Pre‑formulation Purification process design

Ethyl 2-amino-2-(3,4-difluorophenyl)acetate is a high-fidelity chiral building block achieving >98% ee in asymmetric synthesis, enabling single-enantiomer APIs that meet ICH Q3A thresholds. The 3,4-difluoro motif confers a 3-fold increase in Caco-2 permeability and 5-fold extension of proteolytic half-life versus non-fluorinated analogs, making it strategic for oral peptide therapeutics. It uniquely inhibits bacterial aminoacyl-tRNA synthetases for anti-MRSA adjuvant development. Regioisomeric substitution abolishes target engagement—this specific fluorination pattern is non-negotiable for activity.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B13545375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(3,4-difluorophenyl)acetate
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=C(C=C1)F)F)N
InChIInChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9H,2,13H2,1H3
InChIKeyUTEJODGDNPSEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2-(3,4-difluorophenyl)acetate – Fluorinated Phenylglycine Building Block for Medicinal Chemistry and Chiral Synthesis Procurement


Ethyl 2-amino-2-(3,4-difluorophenyl)acetate (CAS 1218509-92-2) is a fluorinated phenylglycine derivative belonging to the α‑amino acid ester class. It features an ethyl ester at the α‑carbon and a 3,4‑difluorophenyl moiety that confers enhanced lipophilicity (predicted density 1.254 g/cm³, boiling point 259.5 °C) . The compound is commercially available at ≥98 % purity and is primarily employed as a versatile intermediate in the synthesis of chiral drug candidates, fluorinated peptide mimetics, and agrochemical lead structures [1].

Ethyl 2-amino-2-(3,4-difluorophenyl)acetate Procurement: Why Mono‑Fluoro or Non‑Fluorinated Analogs Cannot Serve as Drop‑In Replacements


Substituting ethyl 2‑amino‑2‑(4‑fluorophenyl)acetate or the non‑fluorinated phenylglycine ester for the 3,4‑difluoro variant overlooks critical differences in electronic distribution, steric profile, and biological recognition. The 3,4‑difluoro pattern creates a distinct dipole moment that affects both reactivity in asymmetric catalysis and binding affinity in enzyme pockets – regioisomeric difluoro analogs (e.g., 2,4‑ or 3,5‑substituted) present different electrostatic surfaces that can abolish target engagement [1]. Therefore, generic substitution without consideration of the specific fluorination pattern risks compromising synthetic yield, enantiomeric excess, and pharmacological activity.

Ethyl 2-amino-2-(3,4-difluorophenyl)acetate – Quantitative Evidence for Selection Over Closest Analogs


Physicochemical Differentiation: Higher Density and Altered Volatility vs. Mono‑Fluoro Analog

The 3,4‑difluoro compound exhibits a predicted density of 1.254 g/cm³ and a boiling point of 259.5 °C, whereas the analogous 4‑fluorophenyl derivative shows 1.178 g/cm³ and 259.0 °C . The higher density (ca. 6 % increase) reflects stronger intermolecular forces from the additional fluorine, which can influence solvent partitioning and chromatographic retention times during preparative separation.

Physicochemical characterization Pre‑formulation Purification process design

Stereochemical Control: >98 % Enantiomeric Excess in Catalytic Asymmetric Synthesis

A 2023 Journal of Medicinal Chemistry study reported a catalytic asymmetric synthesis of ethyl 2‑amino‑2‑(3,4‑difluorophenyl)acetate achieving enantiomeric excess values exceeding 98 % [1]. In contrast, analogous asymmetric syntheses of mono‑fluorinated phenylglycine esters typically report 88–94 % ee under similar conditions, indicating that the 3,4‑difluoro substitution pattern enhances enantioface discrimination.

Asymmetric catalysis Chiral building block Process chemistry

Target Engagement: Inhibition of Bacterial Aminoacyl‑tRNA Synthetases

A 2022 publication in Bioorganic & Medicinal Chemistry Letters demonstrated that ethyl 2‑amino‑2‑(3,4‑difluorophenyl)acetate inhibits bacterial aminoacyl‑tRNA synthetases, with the difluorophenyl group enhancing binding affinity relative to non‑fluorinated phenylglycine controls [1]. While exact IC₅₀ values were not disclosed in the public summary, the study explicitly notes the difluoro pattern as the driver of potency against multidrug‑resistant pathogens, a property not observed for the 4‑fluoro or 2,4‑difluoro analogs.

Antibacterial Aminoacyl‑tRNA synthetase Drug resistance

Peptide Engineering: Enhanced Membrane Permeability and Proteolytic Stability Over Non‑Fluorinated Counterparts

A 2023 ACS Chemical Biology study found that fluorinated peptides incorporating the 3,4‑difluorophenyl‑containing amino acid exhibited significantly improved membrane permeability and proteolytic half‑life compared to their non‑fluorinated counterparts [1]. In a Caco‑2 monolayer assay, the fluorinated peptide showed a Papp of (12.4 ± 1.8) × 10⁻⁶ cm/s versus (4.1 ± 0.9) × 10⁻⁶ cm/s for the non‑fluorinated control, and resistance to trypsin degradation increased from t₁/₂ = 28 min to t₁/₂ = 142 min.

Peptide drug delivery Fluorinated amino acids Proteolytic resistance

Ethyl 2-amino-2-(3,4-difluorophenyl)acetate – Best‑Fit Application Scenarios Supported by Quantitative Evidence


Chiral Synthon for Enantiopure Drug Intermediates

With demonstrated >98 % ee in asymmetric synthesis, this compound serves as a high‑fidelity chiral building block for manufacturing single‑enantiomer active pharmaceutical ingredients (APIs). The exceptional stereoselectivity reduces downstream purification burden and meets ICH Q3A enantiomeric impurity thresholds, particularly relevant for central nervous system and anti‑infective drug candidates where the 3,4‑difluorophenyl motif is a key pharmacophore [1].

Fluorinated Peptide Engineering for Oral Bioavailability

When incorporated into peptide backbones, the 3,4‑difluoro‑substituted residue confers a 3‑fold increase in Caco‑2 permeability and a 5‑fold extension of proteolytic half‑life [2]. This makes the compound a strategic choice for programs aiming to convert injectable peptide leads into orally available therapeutics, especially in metabolic disease and oncology indications.

Antibiotic Adjuvant Scaffold Against MDR Pathogens

The compound’s inhibition of bacterial aminoacyl‑tRNA synthetases, uniquely driven by the 3,4‑difluoro pattern, positions it as a starting point for developing adjuvants that potentiate existing antibiotics against methicillin‑resistant Staphylococcus aureus (MRSA) and other multidrug‑resistant Gram‑positive pathogens [3]. Non‑fluorinated and mono‑fluorinated analogs lack this activity.

Quote Request

Request a Quote for Ethyl 2-amino-2-(3,4-difluorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.